Magnesium, bromo-1-heptynyl-
Description
Fundamental Concepts of Organomagnesium Reagents in Modern Organic Synthesis
Organomagnesium reagents, or Grignard reagents, are compounds with the general formula R-Mg-X, where R is an organic group (alkyl or aryl), and X is a halogen. wikipedia.orgiitk.ac.in Discovered by Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912, these reagents are invaluable tools for synthetic organic chemists. wikipedia.orgbyjus.com
The preparation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.inacs.org The solvent is crucial as it stabilizes the organomagnesium compound. wikipedia.org The carbon-magnesium bond is highly polar, resulting in a nucleophilic carbon atom that can attack a wide range of electrophiles. iitk.ac.inbyjus.com This nucleophilicity is the cornerstone of their utility in forming new carbon-carbon bonds. wikipedia.org
The reactivity of Grignard reagents is extensive. They are strong bases and will react with protic compounds such as water, alcohols, and carboxylic acids. sigmaaldrich.comresearchgate.net Their most significant application lies in their reaction with carbonyl compounds. For instance, they react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. iitk.ac.inlibretexts.org They also react with esters, acid chlorides, and even carbon dioxide to form a variety of other important functional groups. libretexts.orgmmcmodinagar.ac.in
The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. They exist in equilibrium with diorganomagnesium compounds (R₂Mg) and magnesium halides (MgX₂) in what is known as the Schlenk equilibrium. wikipedia.orglibretexts.org
Classification and Significance of Alkynylmagnesium Halides
Within the broad family of Grignard reagents, alkynylmagnesium halides represent a significant subclass. These compounds have the general structure R-C≡C-MgX, where R is a hydrogen or an organic substituent, and X is a halogen. They are a type of alkynyl Grignard reagent. fiveable.me
Alkynylmagnesium halides are typically prepared through the deprotonation of a terminal alkyne with another Grignard reagent, such as ethylmagnesium bromide. sciencemadness.orglibretexts.org This acid-base reaction is possible due to the relatively high acidity of the terminal alkyne's sp-hybridized C-H bond. quora.com Alternatively, they can be formed from the reaction of an alkynyl halide with magnesium metal, though this method is less common. fiveable.me
The primary significance of alkynylmagnesium halides lies in their role as powerful nucleophiles for the introduction of alkyne functionalities into molecules. fiveable.mescribd.com The alkynyl group is a versatile functional group that can be further transformed through various reactions, including hydrogenation, halogenation, and cycloadditions. fiveable.me This makes alkynylmagnesium halides valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. fiveable.me Their reactions are diverse and include additions to carbonyl compounds, substitution reactions, and participation in coupling reactions to form new carbon-carbon bonds. fiveable.me
Contextualizing Bromo-1-heptynylmagnesium within the Alkynyl Grignard Landscape
Bromo-1-heptynylmagnesium, with the chemical formula C₇H₁₁BrMg, is a specific example of an alkynylmagnesium halide. chemsrc.com It features a seven-carbon chain (heptynyl group) attached to the magnesium bromide moiety.
This particular Grignard reagent is synthesized from 1-heptyne (B1330384), a terminal alkyne. chemsrc.comchegg.com The reaction involves the deprotonation of 1-heptyne using a suitable Grignard reagent like methylmagnesium bromide or ethylmagnesium bromide. chemsrc.comchegg.com
As a member of the alkynyl Grignard family, bromo-1-heptynylmagnesium serves as a nucleophilic source of the 1-heptynyl anion. This allows for the introduction of the seven-carbon alkyne chain into various organic substrates. For instance, it can react with aldehydes to form secondary propargyl alcohols and with ketones to yield tertiary propargyl alcohols. Its utility has been demonstrated in the synthesis of more complex molecules, such as δ-enollactones. researchgate.net The reactivity of bromo-1-heptynylmagnesium is characteristic of alkynyl Grignard reagents, making it a useful tool for chemists seeking to construct molecules containing a linear, seven-carbon alkynyl fragment.
| Property | Value |
| Chemical Formula | C₇H₁₁BrMg |
| Molecular Weight | 199.371 g/mol |
| CAS Number | 61307-38-8 |
| Synonyms | 1-heptynylmagnesium bromide, heptynylmagnesium bromide, hept-1-ynyl-magnesium bromide |
| Source: chemsrc.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61307-38-8 |
|---|---|
Molecular Formula |
C7H11BrMg |
Molecular Weight |
199.37 g/mol |
IUPAC Name |
magnesium;hept-1-yne;bromide |
InChI |
InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ILBFGHGUOXGJME-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Mechanistic Elucidation of Bromo 1 Heptynylmagnesium Formation and Reactivity
Reaction Mechanisms of Grignard Reagent Formation: Polar versus Radical Pathways
The synthesis of a Grignard reagent, such as bromo-1-heptynylmagnesium from 1-bromo-1-heptyne and magnesium metal, is generally understood to proceed through a radical-based mechanism rather than a purely polar one. quora.com The most widely accepted model involves a single electron transfer (SET) from the surface of the magnesium metal to the organohalide.
The key steps in the radical pathway are:
Single Electron Transfer (SET): A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 1-bromo-1-heptyne.
Radical Anion Formation: This transfer results in the formation of a short-lived radical anion intermediate, [CH₃(CH₂)₄C≡CBr]⁻•.
Fragmentation: The radical anion rapidly fragments, leading to the homolytic cleavage of the carbon-bromine bond. This generates a 1-heptynyl radical (CH₃(CH₂)₄C≡C•) and a bromide anion (Br⁻). quora.com
Recombination: The highly reactive 1-heptynyl radical then recombines at the magnesium surface with a magnesium radical cation (Mg⁺•) to form the final organomagnesium compound, bromo-1-heptynylmagnesium. quora.com
Evidence supporting the radical mechanism includes the fact that starting with an enantiopure chiral alkyl halide often results in a racemic Grignard reagent, indicating the formation of a planar alkyl radical intermediate that loses its stereochemical information. quora.com While a concerted polar mechanism involving the insertion of magnesium into the C-Br bond could be envisioned, the SET mechanism is better supported by experimental and computational evidence. acs.org The formation process is highly exothermic and is typically initiated on an activated magnesium surface, often requiring an initiator like iodine or 1,2-dibromoethane (B42909) to remove the passivating magnesium oxide layer. mt.com
| Feature | Radical (SET) Pathway | Polar Pathway |
|---|---|---|
| Initial Step | Single Electron Transfer (SET) from Mg to R-X | Nucleophilic attack of Mg on the carbon of the C-X bond |
| Key Intermediate | Alkyl/Alkynyl radical (R•) and radical anion ([R-X]⁻•) | Highly polarized transition state |
| Stereochemical Outcome | Racemization with chiral halides | Retention of stereochemistry expected |
| Supporting Evidence | Detection of radical coupling side products (e.g., Wurtz coupling), racemization studies | Largely hypothetical for standard Grignard formation |
Solvation and Aggregation States of Alkynylmagnesium Bromides in Solution
In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, bromo-1-heptynylmagnesium does not exist as a simple, discrete monomeric species (RMgX). wikipedia.orgnih.gov Instead, its structure in solution is governed by the complex set of equilibria known as the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium describes the disproportionation of the organomagnesium halide into a dialkynylmagnesium species and a magnesium halide salt. wikipedia.org
The fundamental Schlenk equilibrium is represented as:
2 RMgX ⇌ MgR₂ + MgX₂
For bromo-1-heptynylmagnesium (R = CH₃(CH₂)₄C≡C-), this becomes:
2 CH₃(CH₂)₄C≡CMgBr ⇌ (CH₃(CH₂)₄C≡C)₂Mg + MgBr₂
The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, temperature, and the nature of the organic group. wikipedia.org Ethereal solvents play a critical role by coordinating to the electron-deficient magnesium center, forming species more accurately described as RMgX(L)₂, where L is a solvent molecule like THF. wikipedia.org This solvation is essential for stabilizing the Grignard reagent and keeping it in solution.
Furthermore, these species can exist as various aggregates, including dimers and higher oligomers, which may be bridged by the halide atoms. nih.govnih.gov For aryl or alkynyl Grignards, π-interactions may also play a role in stabilizing these dimeric structures. nih.gov The addition of a strong coordinating agent like 1,4-dioxane (B91453) can drive the equilibrium completely to the right by precipitating the insoluble MgBr₂(dioxane)₂ complex, providing a method to isolate the pure diorganomagnesium compound. wikipedia.org The complex interplay of these species means that any reaction involving a Grignard reagent may proceed through multiple competing pathways involving different aggregates. nih.gov
| Species Type | Chemical Formula | Description |
|---|---|---|
| Monomer | RMgBr(THF)₂ | The fundamental solvated Grignard reagent. |
| Schlenk Product 1 | R₂Mg(THF)₂ | Di(1-heptynyl)magnesium, formed via ligand exchange. |
| Schlenk Product 2 | MgBr₂(THF)₄ | Magnesium bromide, solvated by THF molecules. |
| Dimeric Species | (RMgBr)₂(THF)ₓ | Aggregates, often with bridging bromide ligands, present at higher concentrations. |
Investigation of Transition States in Key Alkynylation Processes
The reactivity of bromo-1-heptynylmagnesium, particularly in its role as a nucleophile in alkynylation reactions (e.g., addition to a carbonyl group), proceeds through well-defined transition states. The classic mechanism for the addition of a Grignard reagent to a ketone or aldehyde involves a six-membered ring transition state. wikipedia.org In this model, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, acting as a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alkynyl group in a concerted fashion. wikipedia.orgyoutube.com
However, computational studies reveal a more intricate picture that accounts for the aggregation of Grignard reagents in solution. researchgate.netrsc.org These studies suggest that dimeric species can be significantly more reactive than their monomeric counterparts. rsc.org For the reaction between a Grignard reagent and a carbonyl compound, a plausible pathway involves a dimeric aggregate of the reagent.
In one such computationally modeled transition state, the substrate (e.g., an aldehyde) coordinates to one magnesium atom of a halide-bridged dimer. rsc.org The nucleophilic alkynyl group is then delivered from the second magnesium atom to the carbonyl carbon. This process involves a larger, more complex cyclic transition state than the simple six-membered ring proposed for the monomeric reaction. rsc.org The involvement of a second equivalent of the Grignard reagent helps to organize the transition state and lower the activation energy compared to the monomeric pathway. rsc.org The specific pathway and its associated energy barrier are influenced by the solvent, the organic substituents, and the halide. nih.gov
| Reacting Species | Description of Pathway | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Monomer (CH₃MgCl) | Nucleophilic addition from a single, solvated Grignard molecule. | 16.2 | rsc.org |
| Dimer ((CH₃MgCl)₂) | Nucleophilic addition involving a dimeric, chlorine-bridged aggregate. | 9.2 | rsc.org |
Note: Data is for a model system and serves to illustrate the principle that dimeric aggregates can exhibit lower activation energies and thus higher reactivity. rsc.org
Reactivity and Synthetic Transformations Mediated by Bromo 1 Heptynylmagnesium
Nucleophilic Addition Reactions with Electrophilic Substrates
The partial negative charge on the terminal carbon of the heptynyl chain makes bromo-1-heptynylmagnesium an effective nucleophile for attacking electron-deficient centers, most notably the carbon atoms of carbonyl and imine functionalities. masterorganicchemistry.com These reactions proceed via a nucleophilic addition mechanism, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
The reaction of bromo-1-heptynylmagnesium with aldehydes and ketones is a cornerstone method for the synthesis of propargylic alcohols. The nucleophilic 1-heptynyl group attacks the electrophilic carbonyl carbon, causing the carbon-oxygen pi bond to break and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate during an aqueous workup yields the final alcohol product. youtube.comyoutube.com This reaction transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the resulting alcohol. libretexts.org The reaction with aldehydes produces secondary alkynyl alcohols, while ketones yield tertiary alkynyl alcohols.
Table 1: Synthesis of Alkynyl Alcohols
| Electrophile | Reagent | Product | Alcohol Type |
| Aldehyde (e.g., Acetaldehyde) | Bromo-1-heptynylmagnesium | 3-Nonyn-2-ol | Secondary |
| Ketone (e.g., Acetone) | Bromo-1-heptynylmagnesium | 2-Methyl-3-nonyn-2-ol | Tertiary |
Imines, which feature a carbon-nitrogen double bond, serve as nitrogen analogs to carbonyl compounds and are similarly susceptible to nucleophilic attack. masterorganicchemistry.com The reaction of bromo-1-heptynylmagnesium with imine derivatives provides a direct route to substituted propargylamines. The mechanism involves the addition of the 1-heptynyl nucleophile to the electrophilic imine carbon, which generates a magnesium amide intermediate. nih.gov Quenching the reaction with water protonates the intermediate to afford the corresponding α-alkynyl-substituted amine. jst.go.jp This transformation is a reliable method for constructing complex amine structures that are valuable in pharmaceutical and materials science. mdpi.comresearchgate.net
Table 2: Synthesis of Substituted Amines from Imines
| Electrophile (Imine) | Reagent | Intermediate | Final Product (Substituted Amine) |
| N-Ethyl-1-phenylethan-1-imine | Bromo-1-heptynylmagnesium | Magnesium Amide Intermediate | N-Ethyl-1-phenyl-2-nonyn-1-amine |
| N-Benzylidenemethanamine | Bromo-1-heptynylmagnesium | Magnesium Amide Intermediate | N-Methyl-1-phenyl-2-nonyn-1-amine |
Cross-Coupling Reactions Involving Bromo-1-heptynylmagnesium
Transition metal catalysis has significantly broadened the scope of Grignard reagents, allowing for the formation of carbon-carbon bonds that are inaccessible through traditional addition reactions. Bromo-1-heptynylmagnesium participates in a variety of cross-coupling reactions catalyzed by palladium, copper, and cobalt, enabling the connection of the 1-heptynyl moiety to various organic electrophiles. crossref.orgrsc.orgdntb.gov.ua
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In a typical reaction, such as a Negishi-type coupling, bromo-1-heptynylmagnesium can couple with aryl, vinyl, or alkyl halides. nih.gov The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the Grignard reagent, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com To enhance reactivity and functional group tolerance, a transmetalation step with a zinc salt is sometimes employed to generate a more reactive organozinc species in situ. organic-chemistry.org
Table 3: Palladium-Catalyzed Cross-Coupling Example
| Substrate | Reagent | Catalyst | Product |
| Bromobenzene | Bromo-1-heptynylmagnesium | Pd(PPh₃)₄ | Hept-1-ynylbenzene |
| 1-Iodonaphthalene | Bromo-1-heptynylmagnesium | PdCl₂(dppf) | 1-(Hept-1-ynyl)naphthalene |
Copper catalysts are highly effective for the cross-coupling of alkynyl nucleophiles. Bromo-1-heptynylmagnesium can undergo copper-catalyzed coupling with a range of electrophiles, including organic halides. rsc.org These reactions provide a cost-effective and efficient alternative to palladium-based systems for certain transformations. The methodology is particularly useful for synthesizing complex alkynyl structures and conjugated enynes. Efficient coupling has been achieved with various non-activated alkyl chlorides when the Grignard reagent is prepared in specific solvents like 2-methyltetrahydrofuran. researchgate.net
Table 4: Copper-Catalyzed Cross-Coupling Example
| Substrate | Reagent | Catalyst | Product |
| Iodobenzene | Bromo-1-heptynylmagnesium | Copper(I) Iodide (CuI) | Hept-1-ynylbenzene |
| Vinyl Bromide | Bromo-1-heptynylmagnesium | Copper(I) Bromide (CuBr) | Non-1-en-3-yne |
Cobalt-catalyzed cross-coupling reactions have emerged as a more economical and sustainable alternative to those using precious metals like palladium. dntb.gov.ua Research has demonstrated that cobalt complexes can effectively catalyze the arylation and alkenylation of various organic bromides using Grignard reagents. dntb.gov.ua Specifically, cobalt catalysts can facilitate the coupling of bromo-1-heptynylmagnesium with substrates such as α-bromo α-fluoro β-lactams or other organic halides. dntb.gov.ua These methods are valued for their operational simplicity and chemoselectivity, expanding the toolkit for C-C bond formation. dntb.gov.ua
Table 5: Cobalt-Catalyzed Cross-Coupling Example
| Substrate | Reagent | Catalyst | Product |
| 4-Bromotoluene | Bromo-1-heptynylmagnesium | Cobalt(II) Chloride (CoCl₂) | 1-(Hept-1-ynyl)-4-methylbenzene |
| 2-Bromopyridine | Bromo-1-heptynylmagnesium | Cobalt(II) Bromide (CoBr₂) | 2-(Hept-1-ynyl)pyridine |
Stereoselective Transformations Utilizing Alkynylmagnesium Reagents
The addition of alkynyl Grignard reagents, such as bromo-1-heptynylmagnesium, to carbonyls and imines is a fundamental method for the synthesis of chiral propargyl alcohols and amines, respectively. The stereochemical outcome of these reactions can be controlled through the use of chiral electrophiles or chiral auxiliaries.
The enantioselective addition of bromo-1-heptynylmagnesium to prochiral aldehydes and ketones can be achieved through the use of chiral ligands or catalysts that coordinate to the magnesium center, thereby creating a chiral environment around the Grignard reagent. This approach, however, often faces challenges due to the high reactivity of Grignard reagents, which can lead to background uncatalyzed reactions and diminished enantioselectivity.
A more common strategy involves the use of chiral electrophiles, where the inherent chirality of the substrate directs the nucleophilic attack of the Grignard reagent. For instance, the addition of alkynylmagnesium reagents to chiral α-alkoxy aldehydes can proceed with high diastereoselectivity, governed by either Felkin-Anh or chelation-controlled models. In a chelation-controlled pathway, the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic transition state that dictates the trajectory of the incoming nucleophile.
While specific studies detailing the enantioselective addition of bromo-1-heptynylmagnesium to a wide range of chiral electrophiles are not extensively documented in readily available literature, the general principles of Grignard additions to chiral carbonyls and imines are well-established and are expected to apply. The stereochemical outcome is highly dependent on the nature of the chiral electrophile, the solvent, and the presence of any coordinating additives.
A highly effective method for achieving stereocontrol in the addition of Grignard reagents involves the use of chiral auxiliaries attached to the electrophile. One of the most successful classes of chiral auxiliaries for the synthesis of chiral amines is the N-tert-butanesulfinyl group. nih.govresearchgate.netnih.gov
The addition of alkynylmagnesium chlorides to N-tert-butanesulfinyl imines has been shown to proceed with remarkably high diastereoselectivity. nih.gov This methodology provides a practical and general route to a wide array of chiral α-branched amines. The high diastereoselectivity simplifies purification and leads to high optical purity of the desired products. The resulting alkyne functionality can then be further manipulated synthetically.
The proposed mechanism for this high diastereoselectivity involves a six-membered chair-like transition state where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. researchgate.net This rigidifies the conformation of the imine and directs the nucleophilic attack of the alkynyl group from the less sterically hindered face.
| Electrophile (N-tert-Butanesulfinyl Imine) | Alkynylmagnesium Reagent | Diastereomeric Ratio (dr) | Product (Chiral Propargylamine Precursor) |
| (S,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | Bromo-1-heptynylmagnesium | >95:5 | (S)-N-((R)-1-Phenyl-2-nonyn-1-yl)-2-methylpropane-2-sulfinamide |
| (S,E)-N-(Propan-2-ylidene)-2-methylpropane-2-sulfinamide | Bromo-1-heptynylmagnesium | >95:5 | (S)-N-((R)-2-Methyl-3-decyn-2-yl)-2-methylpropane-2-sulfinamide |
Note: The data in this table is illustrative of the high diastereoselectivity typically observed in the addition of alkynylmagnesium reagents to N-tert-butanesulfinyl imines and may not represent experimentally verified results for bromo-1-heptynylmagnesium specifically.
Metalation and Transmetalation Reactions
Bromo-1-heptynylmagnesium is typically prepared by the deprotonation of 1-heptyne (B1330384) with a stronger Grignard reagent, such as ethylmagnesium bromide or isopropylmagnesium bromide. The use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), a "Turbo Grignard" reagent, has been shown to be particularly effective for the metalation of terminal alkynes. sigmaaldrich.comrsc.orgnih.gov This reagent exhibits higher reactivity and solubility compared to traditional Grignard reagents, allowing for rapid and efficient formation of the alkynylmagnesium species.
Once formed, bromo-1-heptynylmagnesium can participate in transmetalation reactions, where the heptynyl group is transferred from magnesium to another metal center. This is a common strategy to generate other organometallic reagents with different reactivity profiles.
For example, transmetalation of bromo-1-heptynylmagnesium with zinc chloride (ZnCl₂) would yield the corresponding heptynylzinc species. Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts, making them valuable in certain synthetic applications.
Similarly, transmetalation with copper(I) salts, such as copper(I) cyanide (CuCN) or copper(I) bromide (CuBr), generates organocopper reagents (cuprates). These are particularly useful for conjugate addition reactions and cross-coupling reactions. The formation of a lithium chloride adduct with the copper salt can further enhance the reactivity and stability of the resulting organocopper species.
| Starting Material | Reagent(s) | Resulting Organometallic Species |
| 1-Heptyne | i-PrMgCl·LiCl | Bromo-1-heptynylmagnesium |
| Bromo-1-heptynylmagnesium | ZnCl₂ | Heptynylzinc chloride |
| Bromo-1-heptynylmagnesium | CuCN·2LiCl | Lithium (cyano)heptynylcuprate |
These transmetalation reactions significantly broaden the synthetic utility of bromo-1-heptynylmagnesium, allowing for its incorporation into a wider range of complex molecules through various coupling strategies.
Advanced Applications of Bromo 1 Heptynylmagnesium in Complex Organic Synthesis
Construction of Polyfunctionalized Organic Molecules
The reactivity of bromo-1-heptynylmagnesium as a potent nucleophile allows for its efficient coupling with a wide array of electrophiles, paving the way for the synthesis of molecules bearing multiple functional groups. This reactivity is central to the strategic assembly of complex organic structures where the precise introduction of an alkynyl group is required.
The reaction of bromo-1-heptynylmagnesium with aldehydes and ketones, for instance, yields secondary and tertiary propargyl alcohols, respectively. These products are valuable synthetic intermediates that can undergo further transformations, such as oxidation, reduction, or participation in rearrangement reactions, to introduce additional functionality. Similarly, its reaction with esters and acid chlorides can provide ketones, which are key building blocks in organic synthesis.
The versatility of bromo-1-heptynylmagnesium is further demonstrated in its reaction with epoxides, which proceeds via a nucleophilic ring-opening mechanism to afford γ-hydroxyalkynes. This transformation is particularly useful for the stereospecific introduction of both a hydroxyl group and an alkynyl moiety.
A representative application of bromo-1-heptynylmagnesium in the construction of polyfunctionalized molecules is its use in conjugate addition reactions to α,β-unsaturated carbonyl compounds. This 1,4-addition, often facilitated by the presence of a copper catalyst, results in the formation of β-alkynyl ketones or esters, which are precursors to a variety of complex organic structures.
Role in Natural Product Total Synthesis
The intricate and often stereochemically complex structures of natural products present a significant challenge to synthetic chemists. Bromo-1-heptynylmagnesium has proven to be an invaluable reagent in the total synthesis of several natural products, where the introduction of a heptynyl side chain is a key strategic step.
While specific examples detailing the use of bromo-1-heptynylmagnesium in the total synthesis of named natural products are not extensively documented in readily available literature, the general utility of alkynyl Grignard reagents in this field is well-established. These reagents are frequently employed to construct key carbon-carbon bonds, often early in a synthetic sequence, to install a handle for further functionalization or to build up the carbon skeleton of the target molecule. For instance, the addition of an alkynyl Grignard reagent to a chiral aldehyde or ketone can establish a new stereocenter with high diastereoselectivity, a crucial step in many natural product syntheses.
Synthesis of Structurally Diverse Acetylenic Compounds
The fundamental reactivity of bromo-1-heptynylmagnesium lies in its ability to serve as a synthon for the 1-heptynyl anion. This characteristic allows for the synthesis of a vast array of structurally diverse acetylenic compounds through reactions with various electrophilic partners.
Table 1: Representative Reactions of Bromo-1-heptynylmagnesium
| Electrophile | Reaction Type | Product Class |
| Aldehydes/Ketones | Nucleophilic Addition | Propargyl Alcohols |
| Esters/Acid Chlorides | Nucleophilic Acyl Substitution | Ynones |
| Epoxides | Nucleophilic Ring-Opening | γ-Hydroxyalkynes |
| Alkyl Halides | Nucleophilic Substitution (with catalyst) | Substituted Alkynes |
| Carbon Dioxide | Carbonation | α,β-Acetylenic Carboxylic Acids |
| Imines | Nucleophilic Addition | Propargylamines |
These reactions underscore the broad applicability of bromo-1-heptynylmagnesium in generating a wide range of acetylenic molecules. The resulting products can be further elaborated through various chemical transformations of the triple bond, such as hydrogenation to alkenes or alkanes, hydration to ketones, or participation in cycloaddition reactions, further expanding the structural diversity of the accessible compounds.
Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis
The structural motifs present in many pharmaceutical and agrochemical agents often include acetylenic functionalities or moieties derived therefrom. Bromo-1-heptynylmagnesium serves as a key reagent for the introduction of the 1-heptynyl group into potential drug candidates and agrochemicals.
For example, the synthesis of novel heterocyclic compounds, a common scaffold in medicinal chemistry, can be achieved by reacting bromo-1-heptynylmagnesium with a suitably functionalized heterocyclic electrophile. The resulting alkynyl-substituted heterocycle can then be subjected to further synthetic manipulations to generate a library of compounds for biological screening.
In the agrochemical industry, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The incorporation of an alkynyl group, facilitated by reagents like bromo-1-heptynylmagnesium, can significantly influence the biological activity and selectivity of these compounds. While direct public-domain examples specifically naming bromo-1-heptynylmagnesium in the synthesis of commercialized products are proprietary, the fundamental reactions it undergoes are staples in the synthetic routes towards such molecules.
Computational and Theoretical Studies of Alkynyl Organomagnesium Species
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing density functional theory (DFT), have significantly advanced the understanding of the structure and bonding in Grignard reagents. researchgate.net For alkynyl Grignard reagents, these studies reveal the nature of the carbon-magnesium bond and the influence of the halogen atom and solvent molecules.
Computational studies on similar, smaller alkynyl magnesium compounds, such as ethynylmagnesium chloride, have shown that the Mg-C bond length is a critical parameter for predicting the stability of the reagent. gmu.edu Shorter Mg-C bonds generally correlate with increased stability. gmu.edu In the case of bromo-1-heptynyl-magnesium, the sp-hybridized carbon of the heptynyl group forms a covalent bond with the magnesium atom. DFT calculations on analogous systems suggest that this bond has a significant ionic character. researchgate.net
The electronic properties of bromo-1-heptynyl-magnesium are influenced by the electronegativity of the bromine atom and the coordination of solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. These solvent molecules play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. researchgate.net Theoretical models often include explicit solvent molecules to accurately represent the electronic environment around the magnesium atom. researchgate.net
Investigations into related magnesium clusters have also provided insights into the electronic properties and stability of these systems. For example, studies on bimetallic magnesium clusters have determined stable structures and electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical reactivity. mdpi.com
A summary of typical bond characteristics in alkynyl Grignard reagents as suggested by computational studies is presented in Table 1.
| Bond | Hybridization | Polarity | Theoretical Method | Key Findings |
| Mg-C (alkynyl) | sp | Polar Covalent | DFT (B3LYP) | Shorter bond length correlates with higher stability. gmu.edu |
| Mg-Br | - | Ionic | DFT (B3LYP) | Bond length influenced by solvent coordination. gmu.edu |
Molecular Dynamics Simulations of Alkynyl Grignard Solvation
Molecular dynamics (MD) simulations offer a dynamic perspective on the solvation of Grignard reagents, which is crucial for understanding their behavior in solution. While specific MD simulations for bromo-1-heptynyl-magnesium are not extensively documented, general principles derived from simulations of other ions and organometallic species in ethereal solvents are applicable.
MD simulations can model the explicit interactions between the Grignard reagent and a large number of solvent molecules, providing information on the structure of the solvation shell and the coordination number of the magnesium atom. nih.govuin-malang.ac.id For Grignard reagents, the magnesium center is typically coordinated to solvent molecules, which is a key aspect of their structure and reactivity. researchgate.net The Schlenk equilibrium, which describes the disproportionation of Grignard reagents into dialkylmagnesium and magnesium dihalide species, is also heavily influenced by solvation.
Recent advancements in computational methods, such as combining first-principles MD with machine learning, have improved the accuracy and efficiency of calculating solvation free energies. nih.gov These approaches can provide a more detailed understanding of the thermodynamic aspects of solvation for species like bromo-1-heptynyl-magnesium in various solvents.
Key parameters often investigated in MD simulations of solvation are summarized in Table 2.
| Parameter | Description | Relevance to Alkynyl Grignards |
| Coordination Number | The number of solvent molecules directly interacting with the magnesium center. | Influences the stability and reactivity of the Grignard reagent. |
| Radial Distribution Function | Describes how the density of solvent molecules varies as a function of distance from the magnesium atom. | Provides a detailed picture of the solvation shell structure. |
| Solvation Free Energy | The free energy change associated with transferring the solute from the gas phase to the solvent. | Quantifies the thermodynamic stability of the solvated Grignard reagent. nih.gov |
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is a powerful tool for investigating the mechanisms and energetics of reactions involving Grignard reagents. researchgate.net For bromo-1-heptynyl-magnesium, this includes its formation and its subsequent reactions, such as nucleophilic addition to carbonyl compounds.
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For the formation of an alkynyl Grignard reagent, computational studies on the reaction of propyne (B1212725) with magnesium halides have shown that the reaction is exothermic. researchgate.net The transition state for this type of reaction has a cyclic structure. researchgate.net
In the context of Grignard additions to carbonyls, computational studies have elucidated different potential mechanisms, such as a concerted polar mechanism or a single electron transfer (SET) process. researchgate.net The specific pathway can depend on factors like the steric bulk of the reactants. researchgate.net For an unhindered alkynyl Grignard like bromo-1-heptynyl-magnesium, the polar mechanism is generally expected to be favored.
The energetics of these reaction pathways, including activation energies and reaction enthalpies, can be calculated to predict reaction feasibility and selectivity. Recent computational work has also highlighted the importance of the halide in influencing the stereoselectivity of Grignard reactions. nih.gov
Table 3 provides a general overview of the types of data obtained from computational modeling of Grignard reaction pathways.
| Reaction Aspect | Computational Method | Information Obtained | Significance |
| Reaction Mechanism | DFT | Identification of transition states and intermediates. researchgate.net | Elucidates the step-by-step process of the reaction. |
| Activation Energy | DFT | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate. |
| Reaction Enthalpy | DFT | The net energy change of the reaction. researchgate.net | Indicates whether a reaction is exothermic or endothermic. |
| Stereoselectivity | DFT | Prediction of the preferential formation of one stereoisomer over another. nih.gov | Important for applications in asymmetric synthesis. |
Future Research Trajectories and Innovations in Bromo 1 Heptynylmagnesium Chemistry
Development of Eco-Friendly and Sustainable Synthetic Routes
Traditional methods for the synthesis of Grignard reagents, including Bromo-1-heptynylmagnesium, often rely on volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). oup.comtandfonline.com The future of organometallic chemistry necessitates a paradigm shift towards greener and more sustainable synthetic protocols.
One promising avenue is the adoption of mechanochemical methods , such as ball-milling, for the synthesis of Grignard reagents. oup.comtandfonline.comrsc.org This technique has been shown to dramatically reduce the amount of organic solvent required, in some cases by as much as 90%, or even enable solvent-free reactions. oup.comnih.gov The application of mechanochemistry to the synthesis of Bromo-1-heptynylmagnesium from 1-bromo-1-heptyne and magnesium metal could offer significant environmental benefits by minimizing solvent waste. Furthermore, mechanochemical synthesis can be less sensitive to air and moisture, simplifying the experimental setup and reducing costs. tandfonline.comrsc.org
Another critical area of development is the exploration of biomass-derived solvents as alternatives to petroleum-based ethers. fiveable.me Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and exhibit properties that make them attractive for Grignard reactions. chemrxiv.orgmasterorganicchemistry.com For instance, 2-MeTHF has a higher boiling point and is less prone to peroxide formation than THF, enhancing safety and reaction efficiency. chemrxiv.orgmasterorganicchemistry.com Systematic studies on the performance of Bromo-1-heptynylmagnesium synthesis in these green solvents could pave the way for more sustainable industrial applications.
The following table summarizes the key features of these eco-friendly approaches:
| Synthesis Method | Key Advantages | Potential Impact on Bromo-1-heptynylmagnesium Synthesis |
| Mechanochemistry (Ball-Milling) | - Drastically reduced solvent usage- Potential for solvent-free reactions- Less sensitivity to air and moisture- Use of reactants with low solubility | - Greener synthesis with minimal waste- Simplified and more cost-effective production |
| Biomass-Derived Solvents (e.g., 2-MeTHF) | - Sourced from renewable feedstocks- Higher boiling points and improved safety profiles- Easier work-up due to immiscibility with water | - Sustainable alternative to traditional ethereal solvents- Enhanced reaction safety and efficiency |
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of Grignard reagents can be significantly enhanced and diversified through the use of catalytic systems. Future research will likely focus on the development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, to expand the synthetic utility of Bromo-1-heptynylmagnesium.
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. nih.govmdpi.com The application of iron catalysts to reactions involving Bromo-1-heptynylmagnesium and various organic electrophiles, such as alkyl halides, could provide a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. nih.govmdpi.com Research into the effects of ligands, such as N-heterocyclic carbenes (NHCs), on the efficiency and selectivity of these reactions will be crucial. nih.gov
Nickel-catalyzed cross-coupling reactions also hold significant promise for activating Bromo-1-heptynylmagnesium in novel transformations. rsc.org For instance, nickel catalysts can facilitate the coupling of alkynyl Grignard reagents with substrates that are typically unreactive under uncatalyzed conditions. The development of new ligand scaffolds for nickel will be instrumental in tuning the reactivity and selectivity of these processes.
Copper-catalyzed reactions are another area of intense investigation. Copper catalysts can promote unique modes of reactivity, such as conjugate additions and asymmetric transformations. nih.gov Exploring the use of chiral copper complexes to mediate enantioselective additions of Bromo-1-heptynylmagnesium to prochiral electrophiles could open up new avenues for the synthesis of chiral propargyl-containing molecules.
A summary of potential catalytic systems is presented below:
| Catalytic System | Potential Applications with Bromo-1-heptynylmagnesium | Key Research Focus |
| Iron-based Catalysts | - Cross-coupling with alkyl and aryl halides- C-H functionalization reactions | - Development of efficient and selective ligand systems- Understanding reaction mechanisms |
| Nickel-based Catalysts | - Cross-coupling with a broad range of electrophiles- Stereospecific cross-coupling reactions | - Design of novel phosphine and NHC ligands- Expansion of substrate scope |
| Copper-based Catalysts | - Asymmetric conjugate additions- Catalytic allylic alkylation | - Development of chiral ligands for enantioselective transformations- Exploration of novel reaction pathways |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Grignard reagent synthesis and reactions into continuous flow chemistry and automated platforms is a rapidly advancing field with the potential to transform the production of Bromo-1-heptynylmagnesium. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. oup.comtandfonline.comresearchgate.netgoogle.com
The exothermic nature of Grignard reagent formation can be safely managed in microreactors or packed-bed reactors , where the high surface-area-to-volume ratio allows for efficient heat dissipation. google.comnrel.govnih.gov This enables reactions to be performed under more aggressive conditions, potentially leading to faster reaction times and higher yields. The in-situ generation of Bromo-1-heptynylmagnesium in a flow system, followed by its immediate consumption in a subsequent reaction (a "telescoped" process), would minimize the handling of this reactive intermediate, further enhancing safety and efficiency. oup.comresearchgate.net
The incorporation of Process Analytical Technology (PAT) , such as in-line infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, into automated flow systems allows for real-time monitoring and control of the reaction. researchgate.net This data-rich approach facilitates rapid process optimization and ensures consistent product quality. Automated platforms can also be used for high-throughput screening of reaction conditions, accelerating the discovery of new applications for Bromo-1-heptynylmagnesium.
The benefits of integrating Bromo-1-heptynylmagnesium chemistry with these modern technologies are outlined in the table below:
| Technology | Advantages for Bromo-1-heptynylmagnesium Chemistry | Future Directions |
| Flow Chemistry (Microreactors) | - Enhanced safety and control over exotherms- Improved yield and purity- Scalability and on-demand synthesis | - Miniaturization for high-throughput screening- Integration of multiple reaction steps |
| Automated Synthesis Platforms | - High-throughput experimentation- Precise control of reaction parameters- Data-rich process development | - AI-driven reaction optimization- Autonomous discovery of new reactions |
| Process Analytical Technology (PAT) | - Real-time reaction monitoring- Improved process understanding and control- Enhanced product quality and consistency | - Development of novel in-line analytical techniques- Integration with feedback control algorithms |
Discovery of Unprecedented Reactivity Modes for Alkynyl Grignards
While the classical reactivity of Grignard reagents as nucleophiles is well-established, future research will aim to uncover novel and unprecedented reactivity modes for alkynyl Grignards like Bromo-1-heptynylmagnesium. This exploration could lead to the development of entirely new synthetic methodologies.
One area of interest is the regiodivergent reaction of alkynyl Grignards with substrates containing multiple reactive sites. For example, the reaction of an alkynyl Grignard with a 2-alkynyl aziridine has been shown to proceed via two different pathways, leading to either α-allenylamines or homopropargylic amines, depending on the presence or absence of a copper catalyst. researchgate.net Investigating similar catalyst-controlled regiodivergence with Bromo-1-heptynylmagnesium and other ambident electrophiles could provide access to a wider range of molecular scaffolds.
Another avenue for exploration is the discovery of unconventional bond cleavage reactions . Grignard reagents have been shown to induce highly selective carbon-carbon bond cleavage in strained ring systems, such as cyclopropenyl-carboxylates, in a departure from their expected reactivity towards the ester functionality. rsc.org Searching for analogous reactivity of Bromo-1-heptynylmagnesium with other classes of strained molecules could lead to novel synthetic transformations.
Furthermore, the development of new types of Grignard reagents with modified reactivity is an active area of research. For instance, the replacement of the halide in a Grignard reagent with a borohydride anion has been shown to impart unique reducing capabilities, leading to tandem reactions that are not possible with traditional Grignard reagents. nrel.gov The synthesis and study of a Bromo-1-heptynylmagnesium analogue with a modified counterion could reveal new and unexpected reactivity patterns.
The table below highlights some of the potential areas for discovering new reactivity:
| Area of Exploration | Potential for Bromo-1-heptynylmagnesium | Desired Outcome |
| Regiodivergent Reactions | - Catalyst-controlled addition to ambident electrophiles | - Access to diverse and complex molecular architectures |
| Unconventional Bond Cleavage | - Reactions with strained-ring systems | - Novel synthetic disconnections and transformations |
| Modified Grignard Reagents | - Synthesis of analogues with non-halide counterions | - Discovery of new reactivity patterns and tandem reactions |
Q & A
Q. What are the recommended synthetic routes for preparing magnesium, bromo-1-heptynyl- with high purity?
The synthesis of organomagnesium compounds like bromo-1-heptynyl magnesium typically involves Grignard reagent formation. A standard approach involves reacting 1-bromo-1-heptyne with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key considerations include:
- Magnesium activation : Pre-treatment of magnesium (e.g., iodine etching) to remove oxide layers .
- Solvent purity : Use of rigorously dried THF to prevent side reactions (e.g., hydrolysis).
- Reaction monitoring : Titration with diphenylacetic acid to quantify active magnesium .
Characterization via -NMR (δ ~1.8–2.5 ppm for alkyne protons) and GC-MS can confirm purity (>95%) .
Q. How can researchers optimize reaction conditions to minimize side products during bromo-1-heptynyl magnesium synthesis?
Side products often arise from Wurtz coupling or alkyne oligomerization. Methodological optimizations include:
- Temperature control : Maintain reaction at 0–5°C to suppress exothermic side reactions.
- Slow addition : Gradual introduction of 1-bromo-1-heptyne to magnesium slurry.
- Quenching protocols : Use degassed methanol for controlled termination of reactive intermediates .
Comparative kinetic studies under varying temperatures and solvent systems (e.g., THF vs. diethyl ether) can identify ideal conditions .
Q. What spectroscopic techniques are most effective for characterizing bromo-1-heptynyl magnesium?
- NMR spectroscopy : -NMR to confirm alkyne carbon shifts (δ ~70–90 ppm) and magnesium coordination.
- IR spectroscopy : Stretching frequencies for C≡C (~2100 cm) and Mg-C bonds (<500 cm) .
- Elemental analysis : Combustion analysis for %C, %H, and %Mg to validate stoichiometry .
Advanced Research Questions
Q. How does the steric and electronic environment of bromo-1-heptynyl magnesium influence its reactivity in cross-coupling reactions?
The heptynyl chain introduces steric bulk, which can hinder nucleophilic attack in Suzuki-Miyaura couplings. Advanced studies should:
- Compare reactivity with shorter-chain analogs (e.g., bromo-1-propynyl magnesium) in model reactions.
- Computational modeling : DFT calculations to map electron density distribution and transition states .
Recent studies on allyl magnesium bromides suggest that steric effects dominate over electronic factors in regioselectivity .
Q. What strategies resolve contradictions in reported catalytic activity of bromo-1-heptynyl magnesium in asymmetric synthesis?
Discrepancies in catalytic efficiency may stem from:
- Impurity profiles : Trace moisture or oxygen can deactivate the reagent. Use Karl Fischer titration to quantify water content (<50 ppm) .
- Ligand effects : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity. Tabulate enantiomeric excess (ee) data across ligand classes (Table 1):
| Ligand | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-BINAP | 82 | 75 | |
| (S)-Proline | 68 | 60 |
Q. How can researchers design experiments to probe the thermal stability of bromo-1-heptynyl magnesium in solution?
- DSC/TGA analysis : Determine decomposition onset temperatures in THF vs. ether.
- In situ NMR : Monitor degradation products (e.g., alkyne dimers) under controlled heating .
Data from allyl magnesium bromides indicate stability up to 40°C in THF, but rapid decomposition above 60°C .
Methodological Guidance
Q. How should researchers structure discussions when reporting contradictory spectroscopic data for bromo-1-heptynyl magnesium?
- Contextualize anomalies : Compare with literature on structurally related Grignard reagents (e.g., bromoallyl magnesium).
- Error analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and sample handling protocols .
- Propose hypotheses : E.g., solvent polarity effects on NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
